Aglacin I

Description

Contextualization of Aglacin I within the Aryltetralin Lignan (B3055560) Class

While the broader category of aryltetralin lignans (B1203133) includes multiple subclasses, a key structural distinction separates them into groups such as lactones and cyclic ethers. researchgate.netnih.gov Aryltetralin lactone lignans, exemplified by the well-known anticancer precursor podophyllotoxin (B1678966), are characterized by a lactone ring (a cyclic ester) fused to the core structure. nuph.edu.uaresearchgate.net

However, based on its established chemical structure, this compound does not belong to the lactone subclass. Instead, it is classified as an aryltetralin cyclic ether lignan . researchgate.netnih.gov Its core structure is a hexahydrobenzo[f] nih.govbenzofuran ring system, which features an ether linkage rather than a lactone. nih.gov This places it in a distinct chemical group alongside other related compounds like Aglacins A, B, and E. researchgate.netnih.gov The structural difference between these two subclasses is fundamental, influencing their chemical properties and biological profiles.

Below are the key chemical details for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C26H32O10 nih.gov |

| Molecular Weight | 504.5 g/mol nih.gov |

| IUPAC Name | [(3S,3aR,4S,9S,9aR)-3-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)-1,3,3a,4,9,9a-hexahydrobenzo[f] nih.govbenzofuran-9-yl] acetate nih.gov |

| Chemical Class | Aryltetralin Cyclic Ether Lignan researchgate.netnih.gov |

Historical and Current Significance of this compound in Phytochemistry Research

The study of lignans has been a significant focus of phytochemistry for decades, largely driven by the potent biological activities observed in compounds like podophyllotoxin and its semi-synthetic derivatives, such as the chemotherapy agent etoposide. mdpi.comresearchgate.net This has fueled ongoing interest in discovering new lignans from diverse plant sources. nih.gov

The Aglacin family of compounds, including this compound, was discovered during investigations into the chemical constituents of plants from the genus Aglaia (family Meliaceae). nih.gov For instance, the related compounds Aglacins A, B, C, and D were first isolated from the stem bark of Aglaia cordata. nih.gov The identification of these compounds was significant as they represented a new class of aryltetralin cyclic ether lignans. nih.gov

The current significance of this compound and its relatives in phytochemistry research lies in several areas:

Chemical Diversity: The discovery of the aryltetralin cyclic ether subclass expanded the known structural diversity of lignans, providing new scaffolds for chemical and pharmacological investigation.

Biosynthetic Studies: Understanding how plants produce these complex molecules offers insights into plant biochemistry and metabolic pathways. researchgate.net

Pharmacological Potential: Given that aryltetralin lignans are known for their antineoplastic and antiviral properties, new members of this family are considered candidates for biological activity screening. mdpi.comnih.gov The unique cyclic ether structure of this compound makes it a target of interest for evaluating potential therapeutic effects.

The continued exploration for novel natural products like this compound is a cornerstone of phytochemistry, contributing to our understanding of biodiversity and providing potential lead compounds for future research.

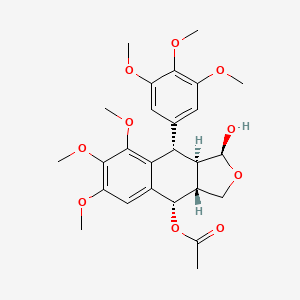

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32O10 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

[(3S,3aR,4S,9S,9aR)-3-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-9-yl] acetate |

InChI |

InChI=1S/C26H32O10/c1-12(27)36-22-14-10-18(31-4)24(33-6)25(34-7)20(14)19(21-15(22)11-35-26(21)28)13-8-16(29-2)23(32-5)17(9-13)30-3/h8-10,15,19,21-22,26,28H,11H2,1-7H3/t15-,19-,21-,22+,26-/m0/s1 |

InChI Key |

TWNCKWAXYQVTHI-HGKWAGPFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2CO[C@@H]([C@@H]2[C@H](C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O |

Canonical SMILES |

CC(=O)OC1C2COC(C2C(C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O |

Synonyms |

9'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7-acetoxy-9,9'-epoxy-2,7'-cyclolignan aglacin I |

Origin of Product |

United States |

Natural Origin and Isolation Strategies of Aglacin I

Identification of Plant Sources of Aglacin I (e.g., Aglaia species)

Detailed phytochemical studies have pinpointed Aglaia cordata as the definitive natural source of this compound. nih.govacs.orgacs.orgacs.org This plant species, native to the tropical regions of Southeast Asia, particularly Indonesia, has been the focus of research aimed at identifying novel, biologically active secondary metabolites. acs.orgacs.org

Investigations into the chemical constituents of the stem bark of Aglaia cordata led to the identification of this compound, alongside a series of related, highly methoxylated lignans (B1203133) named Aglacins A-K. nih.govacs.orgacs.orgnih.gov These findings highlight A. cordata as a rich source of this specific class of compounds, which are characterized by two contiguous trimethoxylated phenyl systems. nih.govacs.orgacs.org The consistent isolation of this compound from this species confirms its role as a key producer of the compound.

Table 1: Plant Source of this compound

| Compound | Plant Species | Part of Plant Used | Geographic Origin of Plant |

| This compound | Aglaia cordata | Stem Bark | Kalimantan, Indonesia |

Methodological Advances in the Isolation of this compound from Complex Biological Matrices

The isolation of this compound from the complex biological matrix of Aglaia cordata bark involves a multi-step process that relies on established chromatographic techniques. The process is designed to separate the compound from a multitude of other metabolites present in the plant extract.

The general procedure commences with the extraction of the air-dried and ground plant material, typically the stem bark, using a polar solvent such as methanol (B129727). acs.orgnih.gov The resulting crude methanolic extract is then subjected to a solvent partitioning step. An ethyl acetate-soluble fraction is prepared from the methanol extract, which serves to concentrate the compounds of medium polarity, including lignans like this compound. acs.org

This enriched fraction undergoes a series of sophisticated chromatographic separations to achieve the isolation of the pure compound. The primary separation is often performed using vacuum-liquid chromatography (VLC) with silica gel. acs.org Following this initial fractionation, further purification is achieved through repeated column chromatography, employing stationary phases like silica gel and Sephadex LH-20. acs.org The final step in purifying this compound typically involves reversed-phase high-performance liquid chromatography (HPLC), which provides the high resolution needed to separate it from closely related structural analogues, such as Aglacin J. acs.org

While these conventional chromatographic methods have proven effective, the field of natural product isolation is continually advancing. Modern techniques such as supercritical fluid extraction (SFE) and various forms of counter-current chromatography offer potential for more efficient and scalable isolation processes, though their specific application to this compound has not been detailed in the primary literature. These advanced methods can reduce solvent consumption and extraction time, representing a methodological evolution from the foundational techniques used in the initial discovery of this compound.

Table 2: Summary of Isolation Techniques for this compound

| Step | Technique | Purpose |

| Initial Extraction | Maceration with Methanol | To create a crude extract of all soluble compounds from the plant material. |

| Fractionation | Solvent Partitioning (with Ethyl Acetate) | To enrich the extract with compounds of medium polarity, like this compound. |

| Initial Separation | Vacuum-Liquid Chromatography (VLC) on Silica Gel | To perform a broad separation of the enriched fraction into simpler mixtures. |

| Purification | Repeated Column Chromatography | To further separate compounds using stationary phases like Silica Gel and Sephadex LH-20. |

| Final Purification | Reversed-Phase High-Performance Liquid Chromatography (HPLC) | To achieve high-resolution separation and isolate pure this compound. |

Advanced Strategies in the Total Synthesis of Aglacin I and Its Analogues

Retrosynthetic Analysis of the Aglacin I Molecular Architecture

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available precursor structures. helsinki.finumberanalytics.comnih.gov This process works backward from the complex target, identifying key bonds or functional groups that can be formed through known chemical transformations. helsinki.finih.gov For complex natural products like this compound, which feature a polycyclic core and multiple stereocenters, retrosynthetic analysis is crucial for designing efficient and stereocontrolled synthetic routes.

In the context of aglacins, which are aryltetralin lignans (B1203133), a primary objective in retrosynthetic planning is the construction of the basic tricyclic core. researchgate.netresearchgate.netresearchgate.net This core is a common structural motif among many aryltetralin lignans, including Aglacins A, B, and E, whose syntheses often serve as models or direct precursors for related compounds. researchgate.netresearchgate.netresearchgate.net Disconnections are typically envisioned to simplify the fused ring systems and introduce the necessary aromatic and oxygenation patterns. Strategies often involve identifying key cycloaddition reactions, such as the Diels-Alder reaction, which can efficiently build complex carbocyclic or heterocyclic frameworks with inherent stereochemical control. [15 from previous turn] The highly methoxylated phenyl systems of this compound necessitate careful consideration of protecting group strategies and late-stage functionalization to achieve the desired substitution patterns.

Development of Asymmetric Methodologies for this compound Synthesis

The synthesis of this compound, with its multiple chiral centers, necessitates the development and application of asymmetric methodologies to achieve the desired stereoisomer preferentially. [16 from previous turn] Asymmetric synthesis is critical for producing optically active natural products, as their biological activity is often highly dependent on their specific stereochemistry. [16 from previous turn] For aglacins, a prominent strategy in asymmetric synthesis involves the use of photoenolization/Diels-Alder (PEDA/APEDA) reactions. researchgate.netresearchgate.netresearchgate.netmdpi.com

Enantioselective Photoenolization/Diels-Alder (PEDA/APEDA) Reactions in Stereocontrol

The enantioselective photoenolization/Diels-Alder (PEDA/APEDA) reaction has emerged as a powerful tool for constructing the tricyclic core of aryltetralin lactone lignans, including those structurally related to this compound. researchgate.netresearchgate.netresearchgate.netmdpi.com This methodology typically involves a cycloaddition reaction between electron-rich 2-methylbenzaldehydes and unsaturated γ-lactones. researchgate.netmdpi.com The photoenolization step generates a highly reactive o-quinodimethane intermediate, which then undergoes a Diels-Alder cycloaddition with a dienophile. [13 from previous turn, 24 from previous turn]

Key to achieving high enantioselectivity in these reactions is the use of chiral catalysts. For instance, chiral TADDOL-type ligands and organic catalysts derived from natural cinchona alkaloids have been successfully employed to control the stereochemical outcome. [6 from previous turn, 13 from previous turn] These catalysts can influence both the photochemical pathway, by leveraging the formation of the reactive photoenol, and the stereoselectivity-defining event of the Diels-Alder reaction. [13 from previous turn] The ability of the PEDA/APEDA reaction to directly construct the basic tricyclic core with control over multiple stereocenters in a single operation makes it a highly efficient and attractive strategy for the asymmetric total synthesis of complex lignans. researchgate.netresearchgate.netresearchgate.netmdpi.com

Diastereoselective and Regioselective Functionalization Approaches

Beyond enantioselective cycloadditions, achieving precise diastereoselective and regioselective functionalization is paramount in the total synthesis of this compound and its analogues. Diastereoselectivity refers to the preferential formation of one diastereomer over others, while regioselectivity concerns the preferential formation of one constitutional isomer over others during a reaction. [19 from previous turn, 20 from previous turn]

In the synthesis of C7-functionalized aglacin family natural products, high diastereoselectivity has been observed. For example, a reaction involving a specific dicinnamyl ether derivative with methanol (B129727) under photoredox catalytic conditions yielded a product with a diastereomeric ratio (dr) of 7:1, favoring a specific stereoisomer (7,8-cis-7',8'-trans-8,8'-trans). epfl.chnih.gov This highlights the importance of reaction conditions and catalyst choice in controlling the relative stereochemistry. Furthermore, the regioselective formation of the tetrahydrofuran (B95107) core, a common feature in lignans, is also a critical aspect of these synthetic strategies. epfl.chnih.gov These selective functionalization approaches are essential for building the intricate and highly substituted framework of this compound, ensuring that functional groups are introduced at the correct positions and with the desired spatial arrangement. [22 from previous turn]

Chemoenzymatic and Biocatalytic Routes towards this compound

Chemoenzymatic synthesis, which integrates conventional organic chemistry with enzyme-catalyzed transformations, offers a powerful approach to access complex molecules like this compound. nih.govchemistryviews.orgcsic.es Enzymes are highly selective catalysts, capable of performing stereo-, regio-, and enantio-specific reactions under mild conditions, often reducing the need for extensive protecting group strategies and streamlining synthetic routes. [11, 12, 26, 27 from previous turn]

While direct detailed chemoenzymatic routes specifically for this compound are not extensively detailed in the search results, the utility of this approach for related aryltetralin lignans, such as podophyllotoxin (B1678966), provides a strong indication of its potential applicability. For instance, the short chemoenzymatic total synthesis of (−)-podophyllotoxin and related aryltetralin lignans has been reported, utilizing an enzymatic oxidative C–C coupling reaction to construct the tetracyclic core in a diastereoselective manner. researchgate.netresearchgate.netresearchgate.net Biocatalytic kinetic resolution has also been successfully applied for the synthesis of podophyllotoxin and its derivatives. researchgate.netresearchgate.netresearchgate.net These examples demonstrate the feasibility and advantages of incorporating enzymatic steps to achieve challenging selective transformations in the synthesis of complex lignans, potentially offering more sustainable and efficient pathways for this compound. [27 from previous turn]

Evolution and Comparative Efficiency of Synthetic Routes for this compound and Related Aglacins

The evolution of synthetic routes for this compound and related aglacins reflects a continuous drive towards increased efficiency, conciseness, and stereocontrol. Early synthetic efforts often involved multi-step sequences, but more recent advancements have focused on developing shorter and more convergent pathways. researchgate.netnih.gov

For example, while some asymmetric total syntheses of Aglacins A, B, and E have been reported in 13- to 14-steps, more concise methods have emerged that can construct Aglacins A and E in as few as two or three steps from key intermediates like 3,4,5-trimethoxyphenyl cinnamic alcohol. researchgate.netnih.gov These advancements often leverage powerful transformations, such as the asymmetric photoenolization/Diels-Alder (APEDA) reaction, which directly builds the core tricyclic structure. researchgate.netresearchgate.netresearchgate.netmdpi.com

| Synthetic Route Comparison (Examples for Related Aglacins) | Number of Steps | Key Methodology | Overall Yield / Diastereoselectivity | Reference |

| Aglacins A, B, E (Xu et al.) | 13-14 steps | APEDA reaction | Not specified for overall yield, high enantioselectivity reported for APEDA | researchgate.netresearchgate.net |

| Aglacins A, E (Xiang et al.) | 2-3 steps | Not specified | Not specified | researchgate.net |

| Aglacins A, E, F (Photoredox catalysis) | 2-4 steps | Photoredox catalysis | High yields, up to 20:1 dr for some intermediates | researchgate.netepfl.chnih.gov |

Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

The synthesis of this compound analogues is a critical endeavor for conducting structure-activity relationship (SAR) investigations. SAR studies aim to elucidate the relationship between the chemical structure of a molecule and its biological activity. [2, 29 from previous turn] By systematically modifying specific parts of the this compound structure and evaluating the biological effects of these analogues, researchers can identify the key chemical groups responsible for its observed activities and understand how structural changes impact potency or selectivity. [2, 14, 23, 25 from previous turn, 29 from previous turn]

Sophisticated Analytical and Spectroscopic Characterization of Aglacin I

Advanced Chromatographic Techniques for Isolation and Purity Assessment of Aglacin I

The isolation of this compound from its natural source or synthetic reaction mixture is a critical first step in its characterization. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of natural products. researchgate.netnih.govajpp.in The selection of the appropriate stationary phase, mobile phase composition, and detection method is crucial for achieving high resolution and purity. chromatographyonline.comchromatographyonline.com For instance, reversed-phase HPLC, often utilizing C18 columns, is a common choice for the separation of moderately polar compounds like many natural products. nih.govchromatographyonline.com

The purity of the isolated this compound is then assessed to ensure that subsequent spectroscopic analysis is performed on a single, homogenous compound. Chromatographic purity analysis can be performed using the same HPLC system, where the presence of a single, sharp, and symmetrical peak is indicative of high purity. elementlabsolutions.comnih.govtricliniclabs.com Photodiode array (PDA) or UV-Vis detectors can be employed to assess peak purity by comparing the spectra across the peak. nih.gov Any significant spectral differences may indicate the presence of co-eluting impurities. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Natural Product Isolation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), often with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) or PDA |

| Injection Volume | 10-20 µL |

This table represents typical starting conditions for the chromatographic purification of natural products and would be optimized for the specific properties of this compound.

High-Resolution Mass Spectrometry in this compound Molecular Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of this compound. nih.govnih.govmtoz-biolabs.com Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly coupled with high-resolution mass analyzers like time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR). nih.govnih.gov

HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula of this compound. nih.govnih.govaragenbio.com This is a critical piece of information in the structural elucidation process. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable information about the compound's substructures and connectivity. mdpi.com

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 550.2543 | 550.2540 | -0.5 | C₃₀H₃₅NO₈ |

This table is a hypothetical representation of the type of data obtained from an HRMS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete chemical structure, including the carbon skeleton and the placement of protons and functional groups.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. hmdb.cahmdb.caresearchgate.netwisc.edu The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of functional groups and atom types. nih.govlibretexts.orgchemguide.co.uk

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments into a complete structure. researchgate.net

Table 3: Representative ¹³C and ¹H NMR Data for a Structural Moiety of this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 172.5 | - |

| 2 | 75.3 | 4.5 (d, 8.5) |

| 3 | 35.1 | 2.1 (m), 2.3 (m) |

| 4 | 130.2 | 5.8 (dt, 15.0, 6.5) |

This table is a hypothetical representation of NMR data for a portion of the this compound structure.

X-ray Crystallography for Definitive Three-Dimensional Structural Elucidation of this compound and Derivatives

While NMR spectroscopy can provide the constitution and relative stereochemistry of a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a compound in the solid state. wikipedia.orglibretexts.orgtulane.edu This technique requires the formation of a high-quality single crystal of this compound or a suitable derivative. youtube.com

The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.gov From this map, the precise spatial arrangement of every atom in the molecule can be determined, providing definitive information on bond lengths, bond angles, and the absolute stereochemistry. anl.govnih.govyoutube.comyoutube.com The three-dimensional structure is fundamental for understanding the molecule's biological activity and for computational studies such as molecular docking.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination of this compound

For chiral molecules like this compound, determining the absolute configuration is a critical aspect of its structural characterization. wikipedia.org Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for this purpose, especially when X-ray crystallography is not feasible. rsc.orgnih.govnih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting ECD spectrum is highly sensitive to the stereochemical arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum of this compound with the theoretically calculated spectra for its possible enantiomers (using methods like time-dependent density functional theory, TD-DFT), the absolute configuration can be confidently assigned. nih.govresearchgate.net

Mechanistic Investigations into the Biological Activities of Aglacin I

Molecular Target Identification and Binding Studies of Aglacin I

The primary molecular target of the rocaglate family, including this compound, is the eukaryotic initiation factor 4A (eIF4A). nih.govresearchgate.net eIF4A is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation of cap-dependent translation. wikipedia.org It functions by unwinding the secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, which allows for the recruitment of the ribosome and the start of protein synthesis. researchgate.net

Rocaglates have been shown to be highly specific inhibitors of eIF4A. researchgate.net While mammalian cells express two main paralogs, eIF4A1 and eIF4A2, rocaglates appear to affect both. nih.gov Studies using rocaglate-resistant eIF4A1 mutants have confirmed that the cytotoxic effects of these compounds are dependent on their interaction with eIF4A1. nih.govresearchgate.net In addition to the primary targets, some research suggests potential, though weaker, interactions with other DEAD-box helicases. For instance, rocaglamide A (RocA) has been reported to induce RNA clamping of DDX3X, another related RNA helicase, although the binding affinity is significantly lower than for eIF4A1. researchgate.netresearchgate.net Some evidence also suggests that rocaglates can interact with eIF4A3, a homolog involved in the exon junction complex (EJC) and nonsense-mediated decay (NMD). nih.gov

| Molecular Target | Target Class | Role in Interaction | Reference |

|---|---|---|---|

| eIF4A1 | DEAD-box RNA Helicase | Primary target; rocaglates bind to the eIF4A1-RNA complex, inhibiting its helicase activity. | nih.govresearchgate.net |

| eIF4A2 | DEAD-box RNA Helicase | Paralog of eIF4A1, also inhibited by rocaglates. | nih.gov |

| eIF4A3 | DEAD-box RNA Helicase | Potential secondary target; rocaglates can induce RNA clamping but effects on its cellular functions may be indirect. | nih.gov |

| DDX3X | DEAD-box RNA Helicase | Potential secondary target with significantly lower binding affinity compared to eIF4A1. | researchgate.netresearchgate.net |

Cellular Pathway Perturbations and Signaling Cascade Modulation by this compound (e.g., Apoptosis Induction Mechanisms)

By targeting eIF4A, this compound and other rocaglates perturb the fundamental cellular pathway of protein synthesis. nih.gov Specifically, they inhibit cap-dependent translation initiation, a process essential for the expression of the majority of cellular proteins. researchgate.net This inhibition is not uniform across all mRNAs; it preferentially affects the translation of mRNAs with complex 5'-UTRs, a characteristic of many proteins involved in cell growth and survival, such as cyclins and oncogenes.

The disruption of translation leads to the modulation of numerous signaling cascades. The reduced synthesis of short-lived regulatory proteins can trigger cellular stress responses and ultimately lead to programmed cell death, or apoptosis. frontiersin.org Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgmdpi.com

Intrinsic Pathway: This pathway is often triggered by cellular stress, such as the disruption of normal protein synthesis. The inhibition of eIF4A can lead to the downregulation of anti-apoptotic proteins (like those in the Bcl-2 family) and the upregulation of pro-apoptotic factors. This shift can cause the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases (e.g., caspase-9 and the executioner caspase-3), leading to the dismantling of the cell. wikipedia.orgmdpi.comnih.gov

Extrinsic Pathway: This pathway is initiated by external signals binding to death receptors (e.g., Fas) on the cell surface. wikipedia.org While the direct effect of rocaglates on this pathway is less clear, the inhibition of translation can sensitize cells to extrinsic death signals by preventing the synthesis of protective proteins that would normally block the signaling cascade. nih.gov

Ultimately, both pathways converge on the activation of executioner caspases, which are proteases that degrade key cellular proteins, resulting in the characteristic morphological changes of apoptosis. nih.govantibodiesinc.com

Structure-Mechanism Relationship Studies of this compound and Related Lignan (B3055560) Scaffolds at the Molecular Level

The biological activity of this compound is intrinsically linked to its chemical structure, a concept known as the structure-activity relationship (SAR). wikipedia.org All rocaglates share a common cyclopenta[b]benzofuran core, which is essential for their activity. nih.gov However, variations in the substituents on this scaffold can significantly impact their potency and biological effects.

At the molecular level, the mechanism is dependent on specific structural features of the rocaglate scaffold that facilitate the clamping of eIF4A to RNA. nih.gov Crystallographic studies have shown that the aryl rings (specifically rings A and B) of the RocA molecule are positioned to stack with adjacent adenine and guanine bases of the polypurine RNA within the binding pocket of eIF4A1. nih.gov This stacking interaction is a key part of the "glue" that stabilizes the ternary complex.

Studies on synthetic derivatives have further elucidated the structure-mechanism relationship. For example, the development of amidino-rocaglates (ADRs) has led to compounds with even greater potency than naturally occurring rocaglates like RocA. nih.gov These studies demonstrate that modifications to the rocaglate core can enhance the interaction with the eIF4A-RNA complex, leading to more effective inhibition of translation. The relationship between the chemical structure and the biological activity allows medicinal chemists to design and synthesize new molecules with potentially improved therapeutic properties by modifying the core scaffold. wikipedia.org

Theoretical and Computational Chemistry Studies on Aglacin I

Quantum Chemical Calculations for Electronic Structure and Reactivity of Aglacin I

Quantum chemical calculations are fundamental tools used to investigate the electronic structure and reactivity of molecules by solving the Schrödinger equation or its approximations. These calculations can provide insights into molecular geometries, energy levels, charge distributions, and spectroscopic properties, which are critical for understanding how a molecule behaves and reacts smu.edursc.orgamazon.com. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for these purposes rsc.org.

For this compound, specific detailed quantum chemical calculations focusing solely on its electronic structure and reactivity were not extensively found in the provided search results. Generally, such studies would involve determining optimal molecular geometries, analyzing frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, calculating vibrational frequencies for spectroscopic characterization, and assessing charge distribution to understand potential sites for chemical reactions smu.edursc.org. These calculations can help in understanding the intrinsic properties that govern this compound's chemical behavior.

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems and their interactions gradright.comchemrxiv.orgmdpi.com. These simulations track the movement of atoms and molecules over time, providing dynamic insights into conformational changes, binding events, and intermolecular forces qulacs.orgulisboa.ptnih.gov. MD simulations are particularly valuable for understanding how a compound interacts with its environment, such as solvents, proteins, or membranes qulacs.orgnih.govnih.gov.

Detailed molecular modeling and dynamics simulations specifically focused on this compound's interactions with other biomolecules or its environment were not identified in the current search. In a broader context, MD simulations could be applied to this compound to:

Investigate conformational flexibility: Understanding how the molecule's shape changes over time.

Analyze binding to target molecules: If this compound has a biological target, MD could simulate its binding process, identify key interacting residues, and quantify binding affinities ulisboa.ptnih.gov.

Study membrane permeability: Assessing how this compound might cross biological membranes, which is relevant for drug delivery or absorption nih.gov.

Explore solvent effects: Understanding how the surrounding solvent molecules influence this compound's structure and dynamics qulacs.org.

In Silico Elucidation of Reaction Mechanisms in Aglacin Biosynthesis and Chemical Synthesis

In silico methods are powerful tools for elucidating complex reaction mechanisms by simulating chemical transformations and identifying transition states and intermediates amazon.comresearchgate.net. This approach is particularly useful for understanding both natural biosynthetic pathways and synthetic chemical routes.

For this compound, the available information indicates that computational approaches have been utilized to investigate the mechanism of photochemical reactions involved in the asymmetric total synthesis of aglacins A, B, and E researchgate.netresearchgate.netresearchgate.net. This suggests that computational chemistry has played a role in understanding the intricate steps and stereochemical outcomes of synthetic routes to these natural products. Such studies typically involve:

Mapping reaction pathways: Identifying the sequence of elementary steps from reactants to products.

Locating transition states: Determining the highest energy points along a reaction pathway, which dictate reaction rates rsc.org.

Calculating activation energies: Quantifying the energy barrier that must be overcome for a reaction to occur nih.goviastate.edu.

Predicting selectivity: Explaining why certain products or stereoisomers are favored over others rsc.org.

While the search results confirm the application of computational methods to the chemical synthesis mechanisms of aglacins, specific details regarding the biosynthesis mechanism of this compound elucidated through in silico approaches were not found.

Computational Approaches to Rational Design of this compound Analogues

Rational design, often aided by computational approaches, involves using structural and mechanistic knowledge to design new molecules with desired properties nih.govresearchgate.netthe-scientist.comnih.gov. This method contrasts with high-throughput screening by focusing on targeted modifications based on theoretical predictions cardiff.ac.uk. For designing analogues, computational tools can predict how structural changes might affect a molecule's activity, stability, or selectivity nih.gov.

Specific computational approaches to the rational design of this compound analogues were not detailed in the provided search results. However, in a general context, rational design strategies for small molecule analogues, such as those for this compound, would typically involve:

Structure-Activity Relationship (SAR) studies: Using computational models to correlate structural features with observed biological or chemical activities.

Molecular docking: Predicting the preferred orientation of a ligand (like this compound or its analogue) when bound to a receptor or enzyme mdpi.comnih.gov.

De novo design: Generating new molecular structures from scratch based on desired properties or binding site characteristics nih.gov.

Virtual screening: Rapidly evaluating large libraries of compounds to identify potential analogues with improved characteristics the-scientist.com.

These computational methods can significantly reduce the time and cost associated with experimental synthesis and testing by prioritizing promising candidates for further investigation nih.gov.

Emerging Research Frontiers and Future Perspectives for Aglacin I Studies

Advancements in Biosynthetic Engineering for Sustainable Aglacin I Production

Research into this compound has primarily focused on its isolation and chemical synthesis. While this compound is a natural product derived from Aglaia cordata, specific advancements in biosynthetic engineering aimed at its sustainable production are not explicitly detailed in current accessible literature ontosight.airesearchgate.netacs.org. The broader field of sustainable production often involves optimizing natural pathways or developing alternative biological routes to produce complex molecules, but direct information pertaining to this compound in this context remains an area for potential future exploration.

Innovation in Catalytic and Stereoselective Synthesis of this compound

Significant innovations have been made in the catalytic and stereoselective synthesis of this compound and its related compounds. An asymmetric photoenolization/Diels-Alder (PEDA) reaction has been developed, enabling the first asymmetric total synthesis of aglacins A, B, and E researchgate.netresearchgate.netnih.govx-mol.com. This methodology is crucial for directly constructing the basic tricyclic core characteristic of aryltetralin lactone lignans (B1203133) nih.govx-mol.comresearchgate.net.

Furthermore, concise and efficient synthetic methods have been reported, such as the approach by Xiang et al., which allows for the construction of (+)-aglacin A, E, and F in a minimal number of steps, starting from 3,4,5-trimethoxyphenyl cinnamic alcohol researchgate.net. The Mitsunobu reaction also plays a vital role in organic chemistry due to its broad synthetic applications, including its utility in the total synthesis of natural products like aglacins researchgate.netresearchgate.net. This reaction is recognized for its stereoselective capabilities in interconverting functional groups researchgate.net. The synthesis of lignans, including aglacins, can also leverage transformations from biomass-derived monolignols, utilizing highly reactive radical cation intermediates researchgate.net. Stereoselective synthesis, in general, focuses on the preferential formation of a specific stereoisomer, often employing chiral catalysts or auxiliaries to achieve high selectivity chemistrydocs.comrsc.org.

Development of Advanced Analytical Platforms for this compound Profiling in Complex Biological Systems

While the importance of advanced analytical methods for profiling chemical compounds in complex biological systems is widely recognized, detailed information specifically on the development of such platforms for this compound profiling is not extensively documented in the provided search results cdc.govrsc.orgrsc.org. Analytical methods commonly employed for characterizing small molecules and their biological activities include high-performance liquid chromatography (HPLC) and mass spectrometry (MS) cdc.gov. However, specific applications of these or other advanced techniques for the precise profiling of this compound in biological matrices are not explicitly outlined. The PubChem database serves as a resource for information on the biological activities of small molecules, suggesting that analytical characterization is a prerequisite for such studies bioregistry.io.

Expansion of Mechanistic Biological Research for this compound Beyond Initial Discoveries

Initial discoveries have identified this compound as a naturally occurring compound from Aglaia cordata, belonging to a new class of aryltetralin cyclic ether lignans researchgate.netacs.org. Research into Aglacin A and similar compounds frequently investigates their potential biological activities, which include antimicrobial, antiviral, and anticancer properties ontosight.ai. To fully understand its effects and potential therapeutic applications, further in vitro and in vivo studies are deemed necessary ontosight.ai.

The availability of synthetic Aglacins and a small-molecule library derived from them provides new avenues for conducting structure-activity relationship (SAR) studies, particularly within the context of the podophyllotoxin (B1678966) family of natural products researchgate.netnih.govx-mol.com. Given that podophyllotoxin is a well-known potent microtubule depolymerizing agent and a significant lead compound in antineoplastic drug discovery, this connection suggests that mechanistic biological research on this compound could expand to investigate similar or novel cellular targets and pathways researchgate.net.

Potential of this compound as a Lead Compound for Chemical Probe Development

This compound holds potential as a lead compound for the development of chemical probes. In drug discovery, a lead compound is a chemical entity exhibiting pharmacological or biological activity that is therapeutically promising, serving as a foundational structure for further chemical modifications to enhance its potency, selectivity, or pharmacokinetic properties wikipedia.orglibretexts.org. The process of hit-to-lead optimization is crucial for refining initial active compounds ("hits") into more potent and selective lead compounds upmbiomedicals.com.

Aglacin A is considered a compound of interest in life science and biology, especially in medical technology and pharmacology ontosight.ai. Its ability to inhibit specific enzymes or receptors would position it as a valuable lead compound for drug development ontosight.aiontosight.ai. The successful asymmetric total synthesis of Aglacins A, B, and E, along with the creation of a small-molecule library, offers significant opportunities for comprehensive SAR studies within the podophyllotoxin family of natural products researchgate.netnih.govx-mol.com. This capability to synthesize and modify this compound and its analogs is fundamental for developing it into a refined chemical probe, a tool used to investigate and manipulate biological processes nih.gov.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Aglacin I?

To establish foundational data, employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment . For functional analysis, use in vitro bioactivity assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate controls to validate specificity. Document protocols in detail, including solvent systems, instrument calibration parameters, and statistical thresholds for significance .

Q. How can researchers design a reproducible synthesis protocol for this compound?

Follow the Beilstein Journal’s guidelines:

- Describe reaction conditions (temperature, catalysts, solvents) with exact molar ratios.

- Include spectral data (IR, UV-Vis) for intermediates and final products.

- Validate reproducibility by repeating synthesis ≥3 times under identical conditions.

- Provide raw data in supplementary materials, such as chromatograms and crystallography files .

Q. What strategies are effective for identifying gaps in existing literature on this compound?

Use systematic review frameworks (Cochrane Handbook):

- Define search terms (e.g., “this compound biosynthesis,” “mechanistic studies”) across PubMed, Scopus, and Web of Science.

- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, excluding non-English papers).

- Map trends using tools like VOSviewer to visualize understudied areas, such as metabolic pathways or toxicological profiles .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a meta-analysis with the following steps:

- Normalize data units (e.g., IC50 values) and adjust for variability in assay conditions (pH, cell lines).

- Apply statistical models (random-effects or fixed-effects) to quantify heterogeneity.

- Use sensitivity analysis to identify outliers or methodological biases (e.g., differences in compound solubility protocols) .

Q. What computational and experimental approaches are optimal for elucidating this compound’s mechanism of action?

Combine molecular docking (e.g., AutoDock Vina) with in vitro validation:

- Predict binding affinities to target proteins using crystallographic structures from the PDB.

- Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cross-reference results with transcriptomic or proteomic datasets to identify downstream effects .

Q. How can researchers optimize this compound’s stability under varying physiological conditions?

Design a factorial experiment to test:

- pH-dependent degradation (simulate gastric vs. plasma environments).

- Temperature stability (4°C, 25°C, 37°C) over 72 hours.

- Use LC-MS to quantify degradation products and derive Arrhenius equations for shelf-life prediction.

- Compare results with structurally analogous compounds to infer stability trends .

Methodological Frameworks

What criteria should guide the formulation of hypothesis-driven research questions about this compound?

Apply the FINER framework:

Q. How can interdisciplinary teams coordinate this compound research to minimize data fragmentation?

Implement a shared data management plan:

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Standardize metadata (e.g., compound batch numbers, assay parameters).

- Employ platforms like Zenodo for open-access supplementary data .

Data Presentation and Validation

Q. What are best practices for presenting conflicting spectral data in this compound studies?

- Include comparative tables of NMR shifts (δ ppm) or XRD patterns across studies.

- Annotate discrepancies with potential explanations (e.g., solvent polarity effects).

- Provide raw spectra in supplementary materials for peer validation .

Q. How should researchers validate this compound’s purported multitarget effects in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.